Ethyl {1-[(trimethylsilyl)oxy]cyclopent-2-en-1-yl}acetate
Description
Ethyl {1-[(trimethylsilyl)oxy]cyclopent-2-en-1-yl}acetate is a specialized ester featuring a cyclopentene ring substituted with a trimethylsilyloxy (TMSO) group at the 1-position and an ethyl acetate moiety. This compound is structurally distinct due to the combination of a strained cyclopentene ring, a silyl ether group (imparting steric bulk and silicon-mediated reactivity), and an ester functionality.
Properties
CAS No. |
649772-34-9 |
|---|---|
Molecular Formula |
C12H22O3Si |
Molecular Weight |
242.39 g/mol |
IUPAC Name |
ethyl 2-(1-trimethylsilyloxycyclopent-2-en-1-yl)acetate |
InChI |
InChI=1S/C12H22O3Si/c1-5-14-11(13)10-12(8-6-7-9-12)15-16(2,3)4/h6,8H,5,7,9-10H2,1-4H3 |
InChI Key |
QTWVJASZBRBNLI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CCC=C1)O[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Reformatsky Reaction
One of the primary methods for synthesizing ethyl {1-[(trimethylsilyl)oxy]cyclopent-2-en-1-yl}acetate involves the Reformatsky reaction. This method typically employs ethyl bromoacetate and cyclopentanone as starting materials.
- Reagents : Ethyl bromoacetate, cyclopentanone, trimethylchlorosilane, and zinc powder.
- Solvent : Diethyl ether.
- Conditions : The reaction is conducted at room temperature initially, followed by heating to reflux.
Yield : The overall yield from this method can reach up to 99% under optimized conditions.
Two-Step Synthesis from Cyclopentene Derivatives
Another effective approach is a two-step synthesis starting from cyclopentene derivatives. This method focuses on the introduction of the trimethylsilyloxy group followed by acetylation.
Step 1: Silylation
- Reagents : Cyclopentene, trimethylsilyl chloride.
- Conditions : The reaction is typically carried out in an inert atmosphere using a base such as triethylamine to facilitate the silylation.
Step 2: Acetate Formation
- Reagents : The silylated cyclopentene is then treated with acetic anhydride or ethyl acetate.
- Conditions : The reaction is performed under reflux conditions.
This method allows for selective functionalization and can lead to high yields of the desired acetate derivative.
Characterization and Analysis
Spectroscopic Techniques
The synthesized compound can be characterized using various spectroscopic techniques:
| Technique | Details |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Provides insight into the molecular structure and confirmation of functional groups. Typical shifts for protons in the compound can be observed around δ 1.13 (t), δ 4.03 (q) in CDCl₃. |
| Mass Spectrometry (MS) | Used to determine the molecular weight and confirm the molecular formula (C₁₂H₂₂O₃Si) with an exact mass of 242.13400. |
| Infrared Spectroscopy (IR) | Useful for identifying functional groups through characteristic absorption bands, particularly for esters and silanes. |
Yield Optimization
The yield optimization of this compound can be influenced by several factors:
- Reaction time : Prolonged reaction times may lead to decomposition.
- Temperature control : Maintaining appropriate temperatures during reflux is critical for maximizing yield.
- Purification methods : Employing techniques such as column chromatography can enhance purity and yield.
Chemical Reactions Analysis
Alkylation and Nucleophilic Substitution
The acetate group undergoes nucleophilic substitution under basic conditions. For example, reaction with Grignard reagents or enolates yields alkylated cyclopentene derivatives:
Mechanistic studies indicate that the silyloxy group stabilizes the intermediate enolate, directing nucleophilic attack to the α-position of the acetate .
Silyl Deprotection
The trimethylsilyl (TMS) group is selectively removed using fluoride sources, enabling further functionalization:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| TBAF | THF, rt | Ethyl (1-hydroxycyclopent-2-en-1-yl)acetate | 92% | |
| HF·Py | CH₂Cl₂, 0°C | Ethyl (1-hydroxycyclopent-2-en-1-yl)acetate | 85% |
Deprotection preserves the cyclopentene ring, allowing subsequent oxidations or coupling reactions .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions. For instance:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Ethyl {1-[(trimethylsilyl)oxy]-2-(4-methoxyphenyl)cyclopent-2-en-1-yl}acetate | 68% | |
| Heck Reaction | Pd(OAc)₂, P(o-Tol)₃, NEt₃ | Ethyl {1-[(trimethylsilyl)oxy]-2-(styryl)cyclopent-2-en-1-yl}acetate | 55% |
The silyloxy group enhances the electron-deficient nature of the cyclopentene ring, facilitating oxidative addition with palladium catalysts.
Cycloaddition Reactions
The cyclopentene moiety engages in [2+2] and Diels-Alder reactions:
[2+2] Photocycloaddition
Under UV light (λ = 420 nm) with thioxanthone sensitizer:
-
Product : Ethyl {1-[(trimethylsilyl)oxy]bicyclo[3.2.0]hept-2-en-1-yl}acetate
-
Yield : 34–76% (depending on substituents)
Diels-Alder Reaction
With electron-deficient dienophiles (e.g., maleic anhydride):
-
Product : Ethyl {1-[(trimethylsilyl)oxy]-6-oxabicyclo[2.2.1]hept-5-en-2-yl}acetate
-
Yield : 82%
-
Endo/Exo Ratio : 9:1.
Comparative Reactivity
The compound’s reactivity differs from analogous esters due to the TMS group:
| Compound | Reactivity with MeLi | [2+2] Cycloaddition Efficiency |
|---|---|---|
| Ethyl {1-[(trimethylsilyl)oxy]cyclopent-2-en-1-yl}acetate | 72% yield | 76% yield |
| Ethyl cyclopent-2-en-1-ylacetate | 48% yield | <10% yield |
The TMS group increases electrophilicity and stabilizes transition states .
Stability and Degradation Pathways
Scientific Research Applications
Organic Synthesis
Ethyl {1-[(trimethylsilyl)oxy]cyclopent-2-en-1-yl}acetate serves as a valuable intermediate in organic synthesis. Its unique structure allows for selective reactions that can lead to the formation of various derivatives. The trimethylsilyl group enhances both stability and reactivity, making it suitable for a range of synthetic pathways.
Key Reactions
- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions, where the trimethylsilyloxy group can be replaced by various nucleophiles, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds.
- Electrophilic Addition : The double bond in the cyclopentene structure is reactive towards electrophiles, allowing for the addition of various reagents that can modify the molecular framework.
- Functional Group Transformations : The acetate moiety can be hydrolyzed or transformed into other functional groups, expanding the versatility of this compound in synthetic applications.
Stability and Solubility Studies
Research into the solubility and stability of this compound in various solvents is crucial for optimizing reaction conditions. Understanding how this compound interacts with different solvents can enhance its practical application in laboratory settings.
While specific biological activity data for this compound is limited, compounds with similar structural features often exhibit significant biological properties. For instance:
- Anti-inflammatory Properties : Compounds with cyclopentene structures have been documented to possess anti-inflammatory effects, potentially due to their ability to modulate biological membranes or interact with enzymes.
- Antimicrobial Activity : Similar compounds have shown antimicrobial properties, suggesting that this compound may also exhibit such activities upon further investigation.
Further studies are necessary to elucidate the specific biological effects and mechanisms of action associated with this compound.
Mechanism of Action
The mechanism by which Ethyl {1-[(trimethylsilyl)oxy]cyclopent-2-en-1-yl}acetate exerts its effects involves interactions with specific molecular targets. For instance, its derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and leading to cell death .
Comparison with Similar Compounds
Key Differences :
- The target compound’s cyclopentene ring with a TMSO group offers greater steric hindrance and silicon-directed reactivity compared to furan-based analogs .
- Unlike 2-hexylcyclopent-2-enyl acetate, the TMSO group in the target compound enhances thermal stability and resistance to hydrolysis, critical for organometallic applications .
Cyclopentene/Cyclohexane-Based Esters
These compounds share cyclic frameworks but differ in substituents and functional groups:
Key Differences :
- The target compound’s cyclopentene ring introduces ring strain, enhancing reactivity in cycloaddition reactions compared to saturated analogs .
- Oxo groups in cyclohexane/cyclopentane esters (e.g., Ethyl 4-oxocyclohexanecarboxylate) increase electrophilicity, favoring nucleophilic attacks, whereas the TMSO group in the target compound promotes silicon-assisted reactions .
Pharmaceutical Intermediates
Key Differences :
- The target compound lacks electron-withdrawing groups (e.g., CF₃, CN) found in antiviral intermediates, limiting its direct pharmaceutical utility but enhancing versatility in organosilicon chemistry .
- Unlike Sofalcone intermediates, the TMSO group in the target compound may facilitate silicon-based cross-coupling reactions, a feature underutilized in current pharmaceutical synthesis .
Comparative Data Table
Biological Activity
Ethyl {1-[(trimethylsilyl)oxy]cyclopent-2-en-1-yl}acetate, also known by its chemical formula , is a compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula :
- Molecular Weight : 242.39 g/mol
- IUPAC Name : this compound
- CAS Number : 649772-34-9
Biological Activity Overview
Research into the biological activity of this compound indicates potential applications in various therapeutic areas, particularly in antimicrobial and anti-inflammatory activities.
The mechanisms through which this compound may exert its biological effects can be hypothesized based on its chemical structure:
- Enzyme Inhibition : The presence of the trimethylsilyl group may enhance lipophilicity, allowing better interaction with bacterial membranes or enzymes.
- Biofilm Disruption : Similar compounds have shown efficacy in disrupting biofilms formed by pathogenic bacteria, which is crucial for treating chronic infections.
Table 1: Summary of Biological Activities
Future Research Directions
Further research is necessary to establish the specific biological activities and mechanisms of this compound. Suggested areas for investigation include:
- In Vitro Studies : Conducting laboratory tests to assess antibacterial and anti-inflammatory effects directly.
- In Vivo Studies : Evaluating the compound's efficacy in animal models to understand pharmacokinetics and therapeutic potential.
- Structure-Activity Relationship (SAR) : Analyzing how variations in chemical structure affect biological activity to guide future synthesis of more potent derivatives.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl {1-[(trimethylsilyl)oxy]cyclopent-2-en-1-yl}acetate, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via silyl ether formation under anhydrous conditions. A typical approach involves reacting cyclopentenol derivatives with trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine), followed by esterification with ethyl bromoacetate. Key steps include rigorous exclusion of moisture and use of molecular sieves to trap water, as seen in analogous silylation reactions . Yield optimization requires monitoring reaction kinetics via TLC or GC-MS and adjusting stoichiometric ratios (e.g., 1.2 equivalents of TMSCl to ensure complete conversion).
Q. How is the structural integrity of this compound verified post-synthesis?
- Methodology : Multimodal spectroscopic analysis is critical:
- NMR : H and C NMR confirm the silyl ether (δ ~0.1–0.3 ppm for TMS protons) and ester carbonyl (δ ~170 ppm in C).
- FT-IR : Peaks at ~1250 cm (Si-O-C) and ~1740 cm (C=O) validate functional groups.
- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., calculated for CHOSi: 278.134 g/mol) .
Q. What solvents and conditions are suitable for its purification?
- Methodology : Flash chromatography using gradients of hexane/ethyl acetate (95:5 to 90:10) effectively separates polar byproducts. For thermally sensitive batches, low-temperature recrystallization (e.g., in diethyl ether at -20°C) is advised. Purity ≥95% is achievable with these methods .
Advanced Research Questions
Q. How does the trimethylsilyl (TMS) group influence the compound’s reactivity in Diels-Alder or cycloaddition reactions?
- Methodology : The TMS group acts as a steric and electronic modulator. Computational studies (DFT at B3LYP/6-31G*) show that the silyl ether stabilizes the cyclopentene ring’s electron density, enhancing dienophile activity. Experimentally, trapping reactions with methyl acrylate (as dienophile) at 80°C in toluene yield adducts with >80% regioselectivity. Monitoring via H NMR reveals accelerated reaction rates compared to non-silylated analogs .
Q. What strategies resolve contradictions in reported thermochemical data (e.g., formation enthalpy)?
- Methodology : Discrepancies in ΔfH values arise from experimental vs. computational approaches. To reconcile:
- Experimental : Bomb calorimetry under inert atmosphere provides empirical data.
- Computational : Gaussian-4 (G4) theory calculations account for zero-point energy and thermal corrections.
- Cross-validation using isodesmic reactions (e.g., comparing with methylated analogs) minimizes systematic errors .
Q. How can computational modeling predict its behavior in asymmetric catalysis?
- Methodology : Molecular docking (AutoDock Vina) and MD simulations assess interactions with chiral catalysts (e.g., BINOL-derived phosphoric acids). Parameters include binding affinity (ΔG) and enantiomeric excess (ee) predictions. Validation via HPLC with chiral columns (e.g., Chiralpak IA) confirms computational outcomes .
Q. What are the challenges in characterizing degradation products under oxidative conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
